molecular formula C20H10Cl2N2O5S2 B5190509 (5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5190509
M. Wt: 493.3 g/mol
InChI Key: SQTGZUJJHODBGT-GIJQJNRQSA-N
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Description

(5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl, hydroxy-nitrophenyl, and thiazolidinone moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dichlorophenyl and 4-hydroxy-3-nitrophenyl derivatives. These intermediates are then subjected to condensation reactions with furan-2-ylmethylidene and thiazolidinone under controlled conditions, including specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized ketones or aldehydes, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: A compound with similar structural features but different functional groups.

    3-(4-Bromophenyl)propionic acid: Another structurally related compound with bromine substitution.

Uniqueness

(5E)-3-(3,4-DICHLOROPHENYL)-5-{[5-(4-HYDROXY-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of dichlorophenyl, hydroxy-nitrophenyl, and thiazolidinone moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(5E)-3-(3,4-dichlorophenyl)-5-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O5S2/c21-13-4-2-11(8-14(13)22)23-19(26)18(31-20(23)30)9-12-3-6-17(29-12)10-1-5-16(25)15(7-10)24(27)28/h1-9,25H/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTGZUJJHODBGT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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